![molecular formula C9H20N2O B1485649 1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2168655-78-3](/img/structure/B1485649.png)
1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol, commonly referred to as TBHMCB, is a cyclic organic compound with a wide range of applications in scientific research. TBHMCB is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biocatalysis. TBHMCB has been studied for its potential applications in drug delivery, cell signaling, and gene expression.
Applications De Recherche Scientifique
Antimicrobial Activity of Cyclobutane Derivatives
Studies on cyclobutane derivatives, including Schiff base ligands that contain cyclobutane and thiazole rings, have shown their potential in developing antimicrobial agents. These compounds, through their complexation with metals such as Co(II), Cu(II), Ni(II), and Zn(II), have been evaluated for their antimicrobial activities against various microorganisms. Some complexes demonstrated significant activity, suggesting the relevance of cyclobutane-containing compounds in designing new antimicrobial agents (Cukurovalı et al., 2002); (Yilmaz & Cukurovalı, 2003).
Polymerization and Material Science Applications
The anionic polymerization of methyl cyclobutene-1-carboxylate has been investigated, highlighting the potential of cyclobutane derivatives in the synthesis of polymers with unique properties. The polymer obtained from this process features 1,2-linked cyclobutane rings in the main chain, indicating the versatility of cyclobutane derivatives in creating novel polymeric materials with specific characteristics for advanced applications (Kitayama et al., 2004).
Synthesis of Complex Molecules
Cyclobutane derivatives have been utilized in the synthesis of complex molecules, including natural products and pharmacologically relevant compounds. For instance, research on atom-economic synthesis methods for constructing cyclobutane rings has led to the development of efficient routes to produce compounds with potential applications in drug discovery and organic synthesis (Wang et al., 2018).
Catalysis and Chemical Transformations
The role of cyclobutane derivatives in catalysis and as intermediates in chemical transformations has been explored. For example, Lewis acid-catalyzed reactions involving cyclobutane derivatives have been shown to facilitate the construction of functionalized molecules, demonstrating the utility of these compounds in organic synthesis and the development of new catalytic processes (Yao & Shi, 2007).
Propriétés
IUPAC Name |
1-[(2-tert-butylhydrazinyl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2,3)11-10-7-9(12)5-4-6-9/h10-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJNLZXWIMTETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NNCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



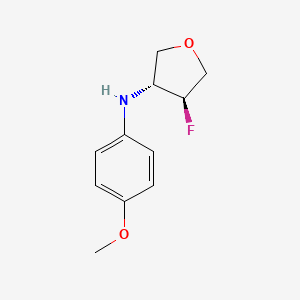
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)
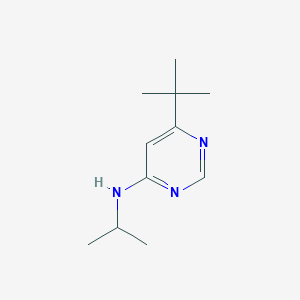
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
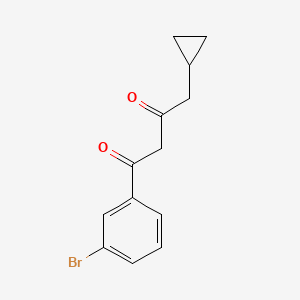
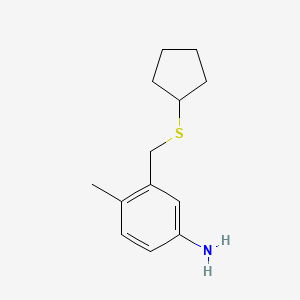
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)

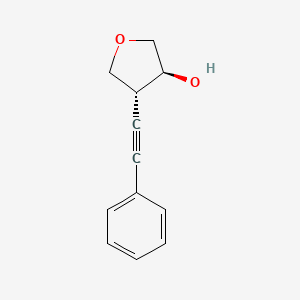
![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)
![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)
